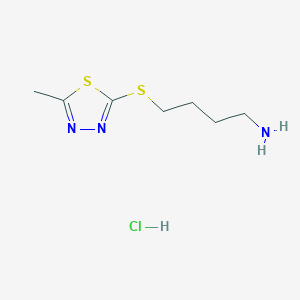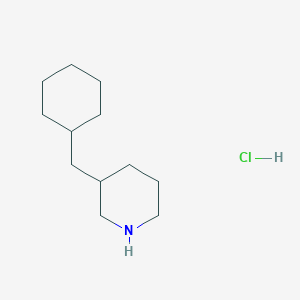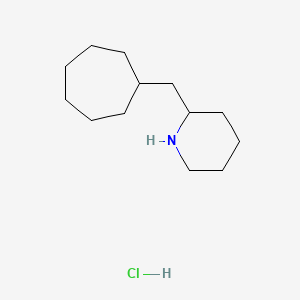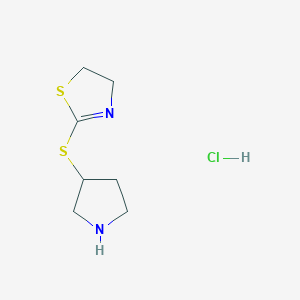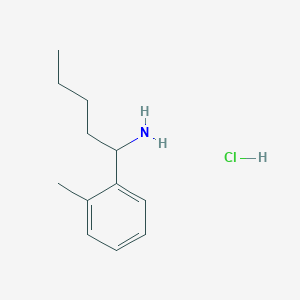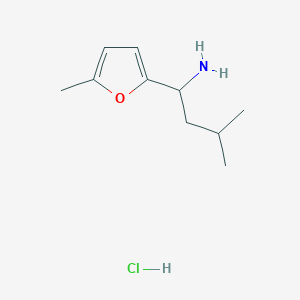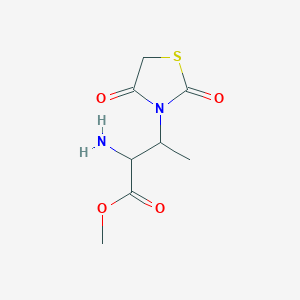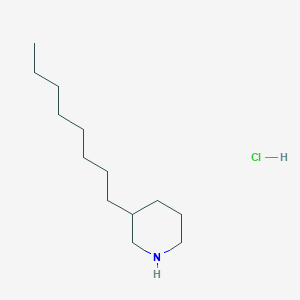
2-(1H-Pyrazol-1-YL)-5-(trifluoromethyl)pyrimidine
Vue d'ensemble
Description
“2-(1H-Pyrazol-1-YL)-5-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C8H5F3N4 . It is a pyrimidine derivative, which is a class of compounds that are important in the field of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been reported in various studies. For instance, one method involves the trifluoromethylation/cyclization of acetylenic ketones with phenylhydrazine using a Togni reagent . Another method involves the cyclocondensation starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a pyrazol group and a trifluoromethyl group . The pyrazol group is a five-membered ring with two adjacent nitrogen atoms.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C8H5F3N4), average mass (214.147 Da), and monoisotopic mass (214.046631 Da) . More specific properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved sources.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Derivatives : A series of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines was synthesized, demonstrating its utility in creating various pyrimidine derivatives. The efficient cyclizations catalyzed by Ti(Oi-Pr)4 or BF3·OEt2 yielded the desired pyrimidines in good yields (Flores et al., 2006).
Structural Analysis : The reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 1H-pyrazole resulted in two structural isomers. The title compound was the first to elute, confirming substitution by the pyrazolyl group had occurred at position 4 (Bunker et al., 2010).
Applications in Drug Research
Antiviral Properties : An original series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines exhibited notable antiviral properties. These compounds were found to inhibit cellular dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine biosynthetic pathway, showcasing their potential in antiviral drug development (Munier-Lehmann et al., 2015).
Phosphodiesterase 5 (PDE5) Inhibitors : 1H-Pyrazolo[4,3-d]pyrimidines, including the trifluoroethoxyethyl variant, were identified as potent PDE5 inhibitors. This highlights its role in developing more selective and effective treatments for conditions like erectile dysfunction (Tollefson et al., 2010).
Biomedical Research
Antimicrobial Studies : Pyrimidine pyrazole derivatives were synthesized and showed antimicrobial activity against bacteria and fungi. This suggests the potential use of these compounds in developing new antimicrobial agents (Kumar et al., 2014).
Cytoprotective Antiulcer Activity : Pyrimidine derivatives related to mepirizole and dulcerozine were studied for their cytoprotective antiulcer activity. One compound, in particular, showed potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats (Ikeda et al., 1996).
Material Science
- Organic Light-Emitting Diodes (OLEDs) : Heteroleptic Ir(III) metal complexes synthesized using pyrimidine chelates, including the trifluoromethyl pyrazole variant, were applied in high-performance sky-blue- and white-emitting OLEDs. This demonstrates the compound's utility in advanced material science applications (Chang et al., 2013).
Orientations Futures
The future directions for “2-(1H-Pyrazol-1-YL)-5-(trifluoromethyl)pyrimidine” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and potential applications in pharmaceuticals and agrochemicals . The unique physicochemical properties of the fluorine atom and the pyridine moiety suggest that many novel applications of these compounds will be discovered in the future .
Propriétés
IUPAC Name |
2-pyrazol-1-yl-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)6-4-12-7(13-5-6)15-3-1-2-14-15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJJGAXXRQRERS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501221250 | |
| Record name | Pyrimidine, 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501221250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1398504-38-5 | |
| Record name | Pyrimidine, 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1398504-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501221250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



